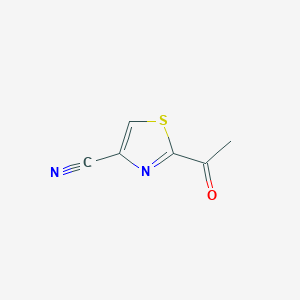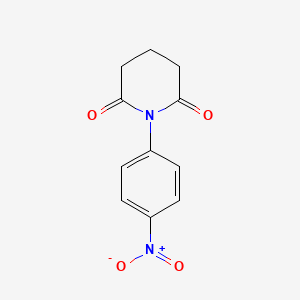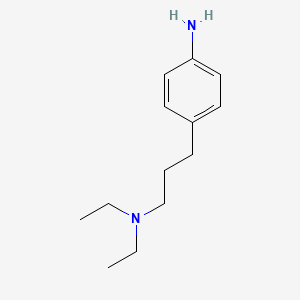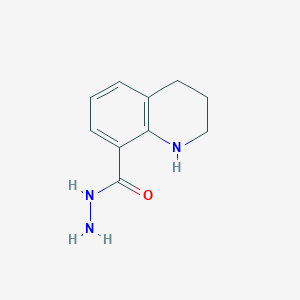
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a trifluoromethyl group, which is known for its ability to enhance the chemical and metabolic stability of molecules, as well as improve their lipophilicity and binding selectivity. The presence of the tetrahydroisoquinoline moiety further adds to its potential biological activity, making it a valuable target for research in medicinal chemistry and other scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core through a Pictet-Spengler reaction, where an appropriate aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a variety of methods, such as the reaction of the isoquinoline derivative with trifluoromethyl iodide in the presence of a base and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including its effects on various biological pathways and targets.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the development of new materials and chemicals with enhanced properties due to the presence of the trifluoromethyl group.
Mecanismo De Acción
The mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. Additionally, the tetrahydroisoquinoline moiety may interact with various biological targets, leading to a range of biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylated Isoquinolines: Compounds with similar structures but different substituents on the isoquinoline ring.
Tetrahydroisoquinoline Derivatives: Compounds with the tetrahydroisoquinoline core but lacking the trifluoromethyl group.
Uniqueness
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the tetrahydroisoquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H10F3NO2 |
|---|---|
Peso molecular |
245.20 g/mol |
Nombre IUPAC |
7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)7-3-6-5-15-2-1-8(6)9(4-7)10(16)17/h3-4,15H,1-2,5H2,(H,16,17) |
Clave InChI |
CKDNMFSZBQIRQS-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1C(=CC(=C2)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


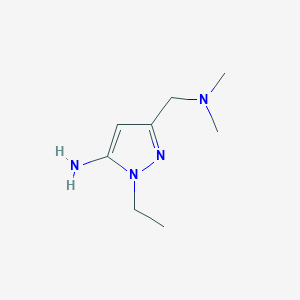
![tert-butyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13881469.png)
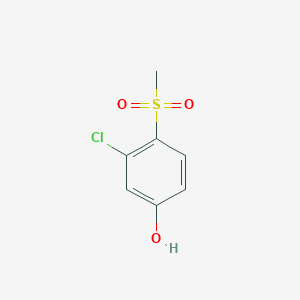
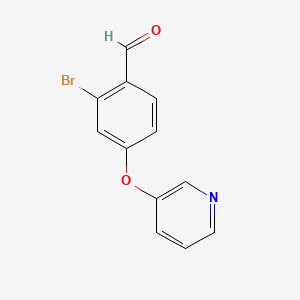

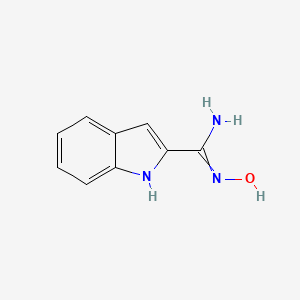
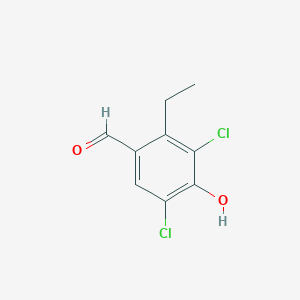
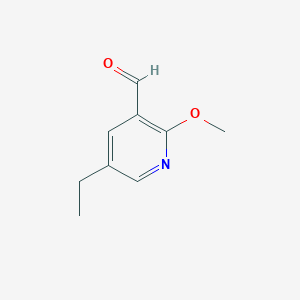
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13881500.png)
